(1S,5R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide
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Overview
Description
(1S,5R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide, also known as (2R)-Bornane-10,2-sultam, is a chiral compound with the molecular formula C₁₀H₁₇NO₂S and a molecular weight of 215.31 g/mol . This compound is known for its applications in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide typically involves the reaction of camphor with sulfamic acid under specific conditions. The process includes the formation of an intermediate, which is then cyclized to produce the desired sultam . The reaction conditions often require controlled temperatures and the use of solvents such as chloroform, ethanol, or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product . The compound is then purified through recrystallization and other standard purification techniques .
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sultam to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted sultams .
Scientific Research Applications
(1S,5R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,5R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction[5][5]. The molecular targets include various substrates that undergo asymmetric transformations, and the pathways involved often include nucleophilic addition and substitution reactions[5][5].
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1S,5R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide include:
- (1S,2R,4R)-2,10-Camphorsultam
- (2R)-Bornane-10,2-sultam
- (1S,5R)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.0(1,5)]decane 3,3-dioxide.
Uniqueness
The uniqueness of this compound lies in its high enantiomeric purity and its effectiveness as a chiral auxiliary in asymmetric synthesis. Its specific stereochemistry allows for precise control over the formation of chiral centers, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
(1S,5R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7?,8-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJYJNYYDJOJNO-JDOFKEMOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)NC3C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CC[C@]13CS(=O)(=O)N[C@@H]3C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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